molecular formula C23H22FNO4 B5584817 7-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5584817
M. Wt: 395.4 g/mol
InChI Key: IIKMVOUGCBXNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds structurally related to "7-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" has been demonstrated through various methods. For instance, the synthesis and characterization of similar quinoline derivatives involve multistep reactions, starting from basic aromatic compounds and proceeding through cyclization, nitration, and alkylation steps to achieve the target molecule (Patel et al., 2022).

Molecular Structure Analysis

The molecular structure of quinolinediones and related compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal intricate details about the crystal structure, confirming the presence of key functional groups and the overall spatial arrangement of atoms within the molecule (Wang et al., 2006).

Chemical Reactions and Properties

Quinolinediones and similar compounds participate in a variety of chemical reactions. Their reactivity can be attributed to the presence of multiple functional groups, enabling them to undergo substitution reactions, cyclization, and interactions with nucleophiles and electrophiles. For example, studies have shown that related compounds can undergo oxidative demethylation and form complexes with halogens and acidic reagents, showcasing their chemical versatility (McOmine et al., 1969).

Physical Properties Analysis

The physical properties of quinolinediones, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure, with the arrangement of functional groups and overall molecular geometry playing significant roles. Analytical techniques such as IR, NMR, and elemental analysis provide insights into these aspects, helping to elucidate the compound's physical characteristics (Wazzan et al., 2016).

Chemical Properties Analysis

The chemical properties of quinolinediones are closely tied to their structure, with the electronic configuration and presence of heteroatoms contributing to their reactivity. DFT and TD-DFT calculations, alongside spectroscopic characterization, offer a deeper understanding of these compounds' chemical behaviors, including their electronic transitions, molecular orbitals, and potential for forming intermolecular interactions (Yoshida et al., 1991).

properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO4/c1-28-16-6-7-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)25-19)13-4-3-5-15(24)8-13/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKMVOUGCBXNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.